2-Aminothiazole-4-carbaldehyde

Overview

Description

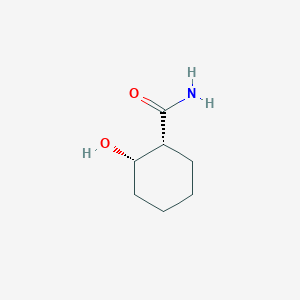

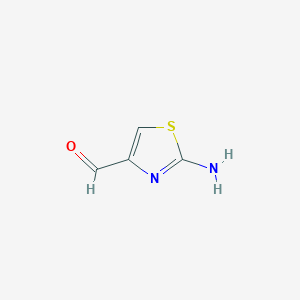

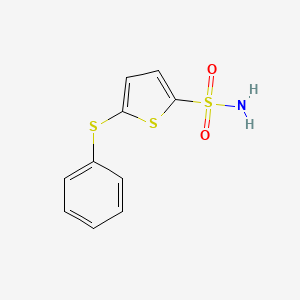

2-Aminothiazole-4-carbaldehyde (2ATC) is a heterocyclic aromatic compound derived from the reaction of thiazole and formaldehyde. It is a versatile reagent used in organic synthesis, due to its reactivity in a variety of reactions such as nucleophilic substitution, Michael addition, and cyclization. 2ATC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

Antimicrobial Agent

2-Aminothiazole-4-carbaldehyde derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown significant activity against multidrug-resistant strains of bacteria, including both Gram-positive and Gram-negative species . For example, certain derivatives have demonstrated inhibitory effects against Staphylococcus epidermidis and Pseudomonas aeruginosa at minimum inhibitory concentrations (MIC) of 250 µg/mL and 375 µg/mL, respectively .

Antifungal Applications

In addition to their antibacterial properties, 2-aminothiazole derivatives exhibit antifungal potential. Studies have reported compounds that show greater antifungal activity than standard drugs like nystatin against fungi such as Candida glabrata and Candida albicans . This suggests their use in developing new antifungal therapies, particularly for drug-resistant fungal infections.

Anti-Inflammatory and Analgesic Properties

The 2-aminothiazole scaffold is also associated with anti-inflammatory and analgesic properties. These compounds can be designed to act as antagonists against specific enzymes involved in the inflammatory process, providing a pathway for the development of new anti-inflammatory drugs .

Anticancer Activity

2-Aminothiazole derivatives have been explored for their anticancer activities. They are involved in the synthesis of compounds that can interfere with cancer cell proliferation and survival. The structural variations of these derivatives allow for targeting a wide range of cancer types, making them valuable in cancer research and therapy .

Antioxidant Effects

The thiazole ring is known for its antioxidant properties. Derivatives of 2-aminothiazole have been synthesized to test their efficacy as antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can contribute to various diseases, including cancer and neurodegenerative disorders .

Anti-HIV Properties

Research has indicated that 2-aminothiazole-based compounds may have applications in the treatment of HIV. By inhibiting certain enzymes required for the replication of the HIV virus, these compounds could serve as a basis for developing new antiretroviral drugs .

Mechanism of Action

Target of Action

2-Aminothiazole-4-carbaldehyde and its derivatives have been found to interact with a variety of targets, exhibiting a broad spectrum of biological activities . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . They have also been identified as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mode of Action

The interaction of 2-Aminothiazole-4-carbaldehyde with its targets results in a variety of changes. For instance, as PDE5 regulators, these compounds can either inhibit or enhance the activity of PDE5 . As COX-1/COX-2 inhibitors, they can reduce the production of prostaglandins, which are involved in processes such as inflammation and pain signaling .

Biochemical Pathways

It is known that pde5 inhibitors can enhance the expression of nitric oxide synthases and increase the accumulation of cgmp, leading to the activation of protein kinase g (pkg) . This pathway plays a crucial role in the development of several neurodegenerative diseases .

Result of Action

The molecular and cellular effects of 2-Aminothiazole-4-carbaldehyde’s action depend on the specific target and the mode of action. For example, as a PDE5 regulator, it can have an anti-inflammatory and neuroprotective effect . As a COX-1/COX-2 inhibitor, it can reduce inflammation and pain .

properties

IUPAC Name |

2-amino-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQSYYNLPNUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376873 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-4-carbaldehyde | |

CAS RN |

98020-38-3 | |

| Record name | 2-Amino-4-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)

![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine](/img/structure/B1607556.png)